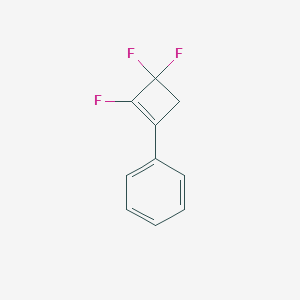

(2,3,3-Trifluorocyclobuten-1-yl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex benzene derivatives often involves catalyzed reactions and strategic molecular assembly. For example, the synthesis of tris(benzocyclobutadieno)benzene showcases a method involving palladium-catalyzed alkynylations followed by cobalt-catalyzed cyclobutabenzoannelations, demonstrating a potential approach for synthesizing related complex molecules (Diercks & Vollhardt, 1986).

Molecular Structure Analysis

Molecular structure analysis often utilizes X-ray diffraction and computational methods to elucidate the configuration of complex molecules. The study of similar compounds, such as silenes and benzocyclobutenes, provides insight into the bond lengths, ring strain effects, and substituent impacts on molecular geometry (Gusel'nikov et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving (2,3,3-Trifluorocyclobuten-1-yl)benzene or similar molecules can be diverse. For example, the photochemical addition of benzene to cyclobutene produces complex cycloadducts, demonstrating the reactive versatility of cyclobutene derivatives (Srinivasan, 1971).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and boiling point, are crucial for understanding the applicability of a chemical compound. Studies on similar fluorinated compounds indicate that modifications like trifluoromethylation can significantly affect these properties, thereby influencing their utility in various applications (Shimizu et al., 2011).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and potential for further functionalization, are essential for its application in synthetic chemistry. The Lewis acid-catalyzed reactions of arylmethylenecyclopropanes, for example, showcase the reactivity of structurally complex benzene derivatives in forming new cyclobutene, cyclobutane, and cyclopropane derivatives (Yao & Shi, 2007).

科学的研究の応用

Electronic Properties and Charge Transfer

The electronic properties and charge transfer mechanisms of compounds related to (2,3,3-Trifluorocyclobuten-1-yl)benzene have been extensively studied. For instance, the study of di-o-carborane substituted benzene revealed insights into through-space charge transfer and emission color tuning, highlighting the impact of substituent variations on electronic properties and photophysical behavior (Bae et al., 2014). Similarly, donor-acceptor triazenes, synthesized by coupling functionalized benzimidazol-2-ylidenes with aryl azides, demonstrated electron delocalization and potential applications in materials science (Khramov & Bielawski, 2007).

Supramolecular Chemistry and Self-Assembly

Benzene derivatives are crucial in supramolecular chemistry due to their ability to form complex structures through self-assembly. For instance, benzene-1,3,5-tricarboxamide has been recognized for its role in various scientific disciplines, including nanotechnology, polymer processing, and biomedical applications, owing to its ability to form one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding (Cantekin, de Greef, & Palmans, 2012). Furthermore, coordination polymers constructed from benzene tricarboxylic acid have been synthesized, showcasing diverse crystal structures and interesting thermal and magnetic properties (Nadeem, Bhadbhade, & Stride, 2010).

Photophysical Properties and Fluorescence

The photophysical properties of benzene derivatives have been a subject of significant interest. A study on 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and its methyl counterpart in organic solvents revealed insights into molecular aggregation and solvent effects on fluorescence emission spectra, indicating potential applications in sensory and optical devices (Matwijczuk et al., 2016).

作用機序

Mode of Action

The compound might undergo electrophilic aromatic substitution, a common reaction for benzene derivatives . In this reaction, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its physicochemical properties such as solubility and lipophilicity. For instance, compounds with a LogP value within the range of 1.84–2.80 are suggested to show good oral absorption and the ability to cross lipid barriers .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the solubility of similar compounds has been found to improve in an acidic environment .

特性

IUPAC Name |

(2,3,3-trifluorocyclobuten-1-yl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3/c11-9-8(6-10(9,12)13)7-4-2-1-3-5-7/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHRFOPJWXTOSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C1(F)F)F)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2497968.png)

![8-(4-fluorophenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497981.png)

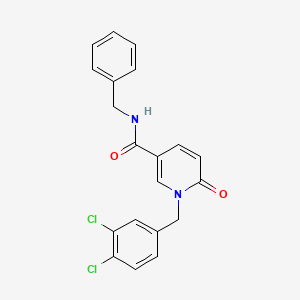

![3-(4-chlorophenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497982.png)

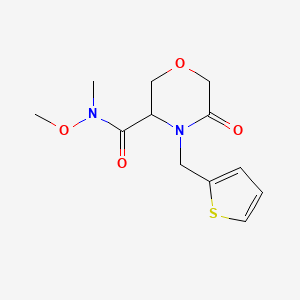

![6-(3-methoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497983.png)

![N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B2497985.png)